molecular formula C18H22O7 B13799026 2-Hydroxy-2-phenylpropionic acid hemihydrate

2-Hydroxy-2-phenylpropionic acid hemihydrate

Cat. No.: B13799026
M. Wt: 350.4 g/mol
InChI Key: BCZRQUYXNLVFOZ-GRDVFPNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-phenylpropionic acid hemihydrate, also known as DL-Atrolactic acid hemihydrate, is an organic compound with the molecular formula C9H12O4. It is a derivative of lactic acid where a phenyl group replaces one of the hydrogen atoms on the alpha carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-phenylpropionic acid hemihydrate can be synthesized through several methods. One common method involves the reaction of benzaldehyde with pyruvic acid in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and purity. The use of biocatalysts, such as enzymes, can also be employed to achieve stereospecific synthesis, producing either the R or S enantiomer of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenylpropionic acid hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include phenylacetic acid, phenylacetaldehyde, and various substituted derivatives of the original compound .

Scientific Research Applications

2-Hydroxy-2-phenylpropionic acid hemihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenylpropionic acid hemihydrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as a substrate for enzymes such as mandelate racemase, which catalyzes the interconversion of its enantiomers. This process involves the abstraction of an alpha-proton from the carbon acid substrate, facilitated by a two-base mechanism .

Comparison with Similar Compounds

2-Hydroxy-2-phenylpropionic acid hemihydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a hydroxyl group and a phenyl group on the alpha carbon, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C18H22O7

Molecular Weight

350.4 g/mol

IUPAC Name

(2R)-2-hydroxy-2-phenylpropanoic acid;hydrate

InChI

InChI=1S/2C9H10O3.H2O/c2*1-9(12,8(10)11)7-5-3-2-4-6-7;/h2*2-6,12H,1H3,(H,10,11);1H2/t2*9-;/m11./s1

InChI Key

BCZRQUYXNLVFOZ-GRDVFPNISA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)O.C[C@@](C1=CC=CC=C1)(C(=O)O)O.O

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)O.CC(C1=CC=CC=C1)(C(=O)O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.